molecular formula C20H30N2O5 B8044686 ethyl 4-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]benzoate

ethyl 4-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]benzoate

Cat. No.: B8044686
M. Wt: 378.5 g/mol
InChI Key: MZJOBBVVAYLITM-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 4-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]benzoate is a compound that belongs to the class of tert-butyloxycarbonyl (Boc)-protected amino acids. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its ability to protect amino groups during chemical reactions. The Boc group is an acid-labile protecting group that can be easily removed under acidic conditions, making it a valuable tool in multistep synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]benzoate typically involves the protection of the amino group of L-leucine with a Boc group, followed by coupling with 4-aminobenzoic acid ethyl ester. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of Boc-protected amino acids, including this compound, can be scaled up using flow microreactor systems. These systems allow for continuous production with better control over reaction conditions, leading to higher yields and purity. The use of flow microreactors also enhances the sustainability of the process by reducing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

ethyl 4-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]benzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

    Coupling: N,N’-diisopropylcarbodiimide and 4-dimethylaminopyridine in dichloromethane.

Major Products Formed

    Deprotection: The removal of the Boc group yields the free amino acid or peptide.

    Coupling: The formation of peptide bonds between amino acids or peptides.

Scientific Research Applications

ethyl 4-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]benzoate is widely used in scientific research, particularly in the fields of chemistry and biology. Its primary application is in peptide synthesis, where it serves as a protected amino acid building block. The compound is also used in the synthesis of dipeptides and other peptide-based molecules .

In medicinal chemistry, Boc-protected amino acids are used to develop peptide-based drugs and therapeutic agents. The ability to selectively protect and deprotect amino groups allows for the precise construction of complex peptide sequences, which can be tailored for specific biological activities .

Mechanism of Action

The mechanism of action of ethyl 4-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]benzoate primarily involves the protection of the amino group of L-leucine. The Boc group stabilizes the amino group, preventing it from participating in unwanted side reactions during synthesis. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amino group for further functionalization .

Comparison with Similar Compounds

ethyl 4-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]benzoate is similar to other Boc-protected amino acids, such as:

The uniqueness of this compound lies in its specific application in peptide synthesis, where it provides a stable and easily removable protecting group for the amino group of L-leucine.

Properties

IUPAC Name

ethyl 4-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O5/c1-7-26-18(24)14-8-10-15(11-9-14)21-17(23)16(12-13(2)3)22-19(25)27-20(4,5)6/h8-11,13,16H,7,12H2,1-6H3,(H,21,23)(H,22,25)/t16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJOBBVVAYLITM-INIZCTEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)[C@H](CC(C)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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